8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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Overview
Description
8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves multiple steps. One common method includes the glycosylation of a chromenone derivative with a sugar moiety under acidic conditions. The reaction conditions often require the use of a catalyst such as trifluoroacetic acid to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress and inflammation. It exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activities and structural similarity.
Luteolin: Exhibits similar biological activities and is also a flavonoid.
Uniqueness
What sets 8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one apart is its unique glycosylated structure, which may enhance its solubility and bioavailability compared to other flavonoids. This structural feature potentially allows for more effective interaction with biological targets .
Properties
Molecular Formula |
C15H16O9 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15?/m1/s1 |
InChI Key |
HOIXTKAYCMNVMY-VRXDIANNSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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